molecular formula C46H32O5 B12859189 6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid

6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid

Cat. No.: B12859189
M. Wt: 664.7 g/mol
InChI Key: SODXRQXEURRJGP-UHFFFAOYSA-N
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Description

6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid is a complex organic compound with the molecular formula C46H32O5 and a molecular weight of 664.74 g/mol . This compound is characterized by the presence of pyrene groups, which are polycyclic aromatic hydrocarbons, attached to a phenoxy hexanoic acid backbone. The pyrene groups are known for their strong fluorescence properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid typically involves multiple steps, starting with the preparation of pyrene-1-carbonyl chloride. This intermediate is then reacted with 3,5-dihydroxybenzoic acid to form 3,5-di(pyrene-1-carbonyl)phenol. The final step involves the esterification of this phenol with hexanoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid primarily involves its interaction with light. The pyrene groups absorb light and emit fluorescence, which can be detected and measured. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrene-1-carboxylic acid: Lacks the phenoxy hexanoic acid moiety.

    3,5-Di(pyrene-1-carbonyl)phenol: Lacks the hexanoic acid chain.

    Hexanoic acid derivatives: Lacks the pyrene groups.

Uniqueness

6-(3,5-Di(pyrene-1-carbonyl)phenoxy)hexanoic acid is unique due to the combination of pyrene groups and a phenoxy hexanoic acid backbone. This structure imparts both strong fluorescence properties and the ability to participate in various chemical reactions, making it versatile for multiple applications .

Properties

Molecular Formula

C46H32O5

Molecular Weight

664.7 g/mol

IUPAC Name

6-[3,5-bis(pyrene-1-carbonyl)phenoxy]hexanoic acid

InChI

InChI=1S/C46H32O5/c47-40(48)10-2-1-3-23-51-35-25-33(45(49)38-21-17-31-13-11-27-6-4-8-29-15-19-36(38)43(31)41(27)29)24-34(26-35)46(50)39-22-18-32-14-12-28-7-5-9-30-16-20-37(39)44(32)42(28)30/h4-9,11-22,24-26H,1-3,10,23H2,(H,47,48)

InChI Key

SODXRQXEURRJGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C5=CC(=CC(=C5)OCCCCCC(=O)O)C(=O)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6

Origin of Product

United States

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